

# physical properties of 3-Furanboronic acid

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## Compound of Interest

Compound Name: 3-Furanboronic acid

Cat. No.: B1301962

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An In-depth Technical Guide to the Physical Properties of **3-Furanboronic Acid**

## Introduction

**3-Furanboronic acid** (also known as 3-furylboronic acid) is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.<sup>[1]</sup> Its utility is most prominently highlighted in Suzuki-Miyaura cross-coupling reactions, a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.<sup>[1]</sup> The incorporation of the furan moiety, facilitated by this reagent, is often associated with enhanced biological activity, making it a valuable building block for pharmaceuticals and agrochemicals. <sup>[1]</sup> This guide provides a comprehensive overview of the core physical properties of **3-Furanboronic acid**, detailed experimental protocols for their determination, and logical workflows to support researchers, scientists, and drug development professionals.

## Core Physical Properties

The fundamental physical characteristics of **3-Furanboronic acid** are summarized below. These properties are crucial for its handling, storage, and application in various chemical processes.

Property	Value	Source(s)
Molecular Formula	C <sub>4</sub> H <sub>5</sub> BO <sub>3</sub>	[1][2][3][4][5][6]
Molecular Weight	111.89 g/mol	[1][2][5][7]
Appearance	White to light orange, yellow, or brown powder/crystals.[1][2][6]	[1][2][3][4][6]
Melting Point	139-144 °C (with decomposition)	[1][2][3][4][8]
Boiling Point	247.7 ± 32.0 °C (Predicted)	[3][4]
pKa	7.95 ± 0.10 (Predicted)	[3][4]
Solubility	Soluble in methanol and other polar solvents.[1][2][3][4]	[1][2][3][4]
CAS Number	55552-70-0	[1][2][5][6]

## Experimental Protocols

Accurate determination of physical properties is essential for the reliable use of any chemical compound. The following sections detail standard laboratory protocols for measuring the key physical properties of **3-Furanboronic acid**.

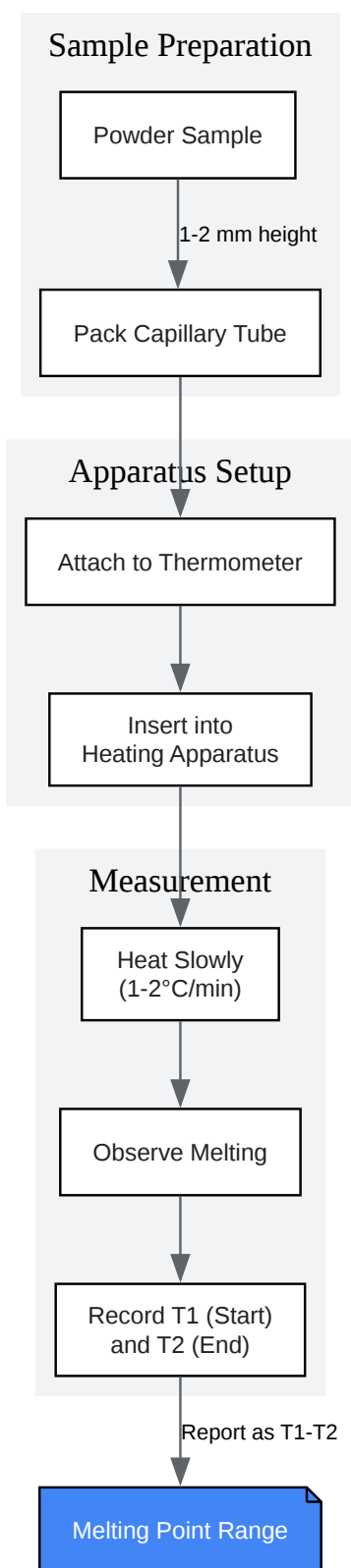
### Melting Point Determination

The melting point of an organic solid provides a useful indication of its purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to lower and broaden this range.[9][10]

Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

- Apparatus:
  - Melting point capillary tubes (sealed at one end)
  - Thiele tube or a Mel-Temp apparatus

- Heating medium (e.g., mineral oil for Thiele tube)
- Calibrated thermometer
- Mortar and pestle
- Procedure:
  - Sample Preparation: A small amount of **3-Furanboronic acid** is finely powdered using a mortar and pestle.<sup>[10]</sup> The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.<sup>[11][12]</sup>
  - Apparatus Setup:
    - Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.<sup>[10]</sup> The assembly is placed in the Thiele tube containing heating oil.
    - Mel-Temp Apparatus: The capillary tube is inserted into the designated channel in the heating block.<sup>[9]</sup>
  - Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.<sup>[9][10]</sup> For an unknown compound, a rapid initial determination can be performed to find an approximate melting point, followed by a more careful measurement.<sup>[9]</sup>
  - Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.<sup>[9][12]</sup> The melting point is reported as the range T1-T2.



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Caption: Workflow for Melting Point Determination.

## Solubility Determination

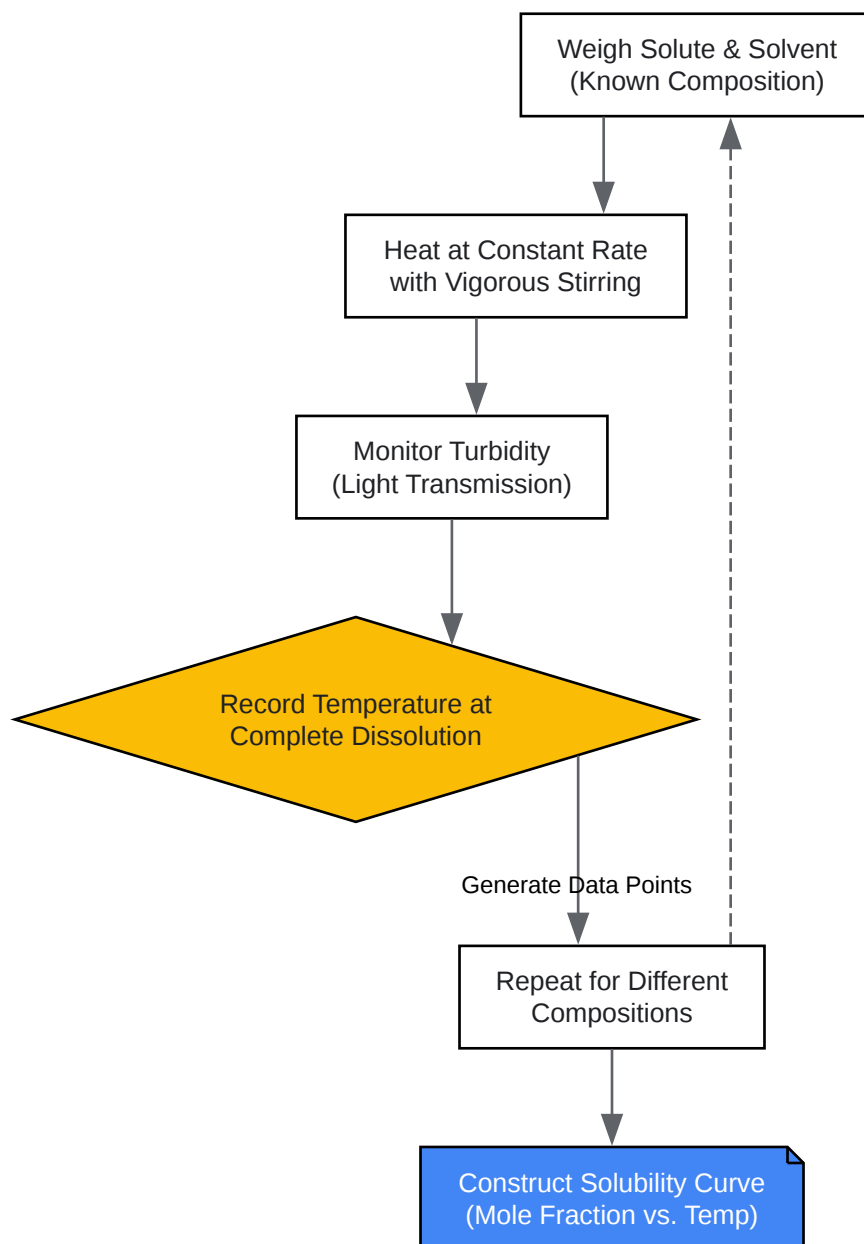
Solubility data is critical for designing reaction conditions, purification procedures, and formulations.<sup>[13]</sup> Boronic acids can exhibit complex solubility behavior due to their tendency to form cyclic anhydrides (boroxines).<sup>[14]</sup>

Methodology: Dynamic (Synthetic) Method

This method involves visually or instrumentally observing the temperature at which a solid of known composition completely dissolves in a solvent upon controlled heating.<sup>[13]</sup><sup>[15]</sup>

- Apparatus:
  - Jacketed glass vessel
  - Heating/cooling circulator
  - Calibrated temperature probe
  - Magnetic stirrer and stir bar
  - Luminance probe or light source/detector for turbidity measurement
  - Analytical balance
- Procedure:
  - Sample Preparation: A precise amount of **3-Furanboronic acid** and the chosen solvent (e.g., methanol, acetone, chloroform) are weighed directly into the jacketed glass vessel to create a biphasic mixture of known composition.<sup>[14]</sup><sup>[15]</sup>
  - Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.3 K/h) while being stirred vigorously to ensure homogeneity.<sup>[14]</sup><sup>[15]</sup>
  - Turbidity Monitoring: The turbidity of the mixture is continuously monitored. This can be done by measuring the intensity of a light beam passing through the sample.<sup>[15]</sup>

- Equilibrium Point Determination: The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded.[15] This temperature represents the solid-liquid equilibrium point for that specific mole fraction.
- Data Collection: The procedure is repeated for various compositions of solute and solvent to construct a solubility curve (mole fraction vs. temperature).[15]



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Caption: Workflow for Solubility Determination via the Dynamic Method.

## pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound in solution. For boronic acids, this value is crucial as it influences their interaction with diols and their reactivity in processes like Suzuki coupling. The Lewis acidity of the boron atom is a key feature of this class of compounds.[\[16\]](#)

Methodology: Potentiometric or Spectrophotometric Titration

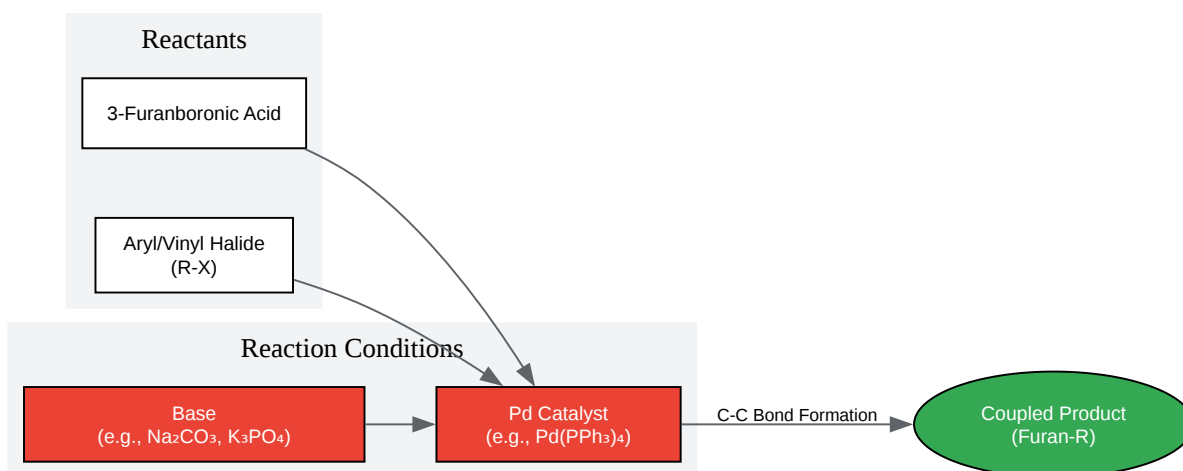
These are the most common methods for experimentally determining the pKa of boronic acids.  
[\[16\]](#)[\[17\]](#)

- Apparatus:
  - pH meter with a calibrated electrode (for potentiometry)
  - UV-Vis spectrophotometer (for spectrophotometry)
  - Autotitrator or burette
  - Standardized acidic and basic solutions (e.g., HCl, NaOH)
- Procedure (General Principle):
  - Solution Preparation: A solution of **3-Furanboronic acid** of known concentration is prepared in an appropriate solvent, typically water or a mixed aqueous-organic solvent system.
  - Titration: The solution is titrated with a standardized base (e.g., NaOH).[\[16\]](#)
  - Data Acquisition:
    - Potentiometry: The pH of the solution is measured and recorded after each addition of the titrant. A titration curve (pH vs. volume of titrant) is generated.
    - Spectrophotometry: The UV-Vis absorbance spectrum of the solution is recorded at various pH values. Changes in the spectrum occur as the boronic acid is converted to its conjugate boronate form.

- Data Analysis: The pKa is determined from the collected data. In potentiometry, the pKa corresponds to the pH at the half-equivalence point of the titration curve.[18] For spectrophotometry, the pKa is calculated by analyzing the absorbance changes as a function of pH.

## Key Applications and Relationships

The physical properties of **3-Furanboronic acid** are directly linked to its primary application in Suzuki-Miyaura cross-coupling reactions. Its solubility dictates the choice of solvent systems, while its reactivity is influenced by its electronic properties.



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Caption: Role of **3-Furanboronic Acid** in Suzuki-Miyaura Coupling.

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